molecular formula C24H27O4P B12697240 Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester CAS No. 86864-91-7

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester

Katalognummer: B12697240
CAS-Nummer: 86864-91-7
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: SFRAAVNRABYQOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is an organophosphorus compound characterized by the presence of three aromatic rings substituted with methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenols. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is performed at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphorylation.

    Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.

Wirkmechanismus

The mechanism by which phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylation agent, transferring its phosphate group to specific substrates. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
  • Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester

Uniqueness

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

86864-91-7

Molekularformel

C24H27O4P

Molekulargewicht

410.4 g/mol

IUPAC-Name

bis(2,4-dimethylphenyl) (2,6-dimethylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-16-10-12-22(20(5)14-16)26-29(25,27-23-13-11-17(2)15-21(23)6)28-24-18(3)8-7-9-19(24)4/h7-15H,1-6H3

InChI-Schlüssel

SFRAAVNRABYQOP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=CC=C3C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.